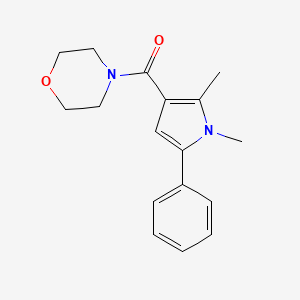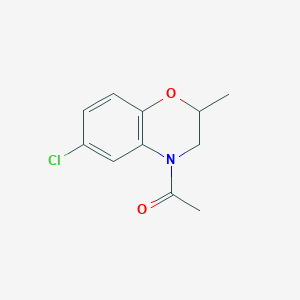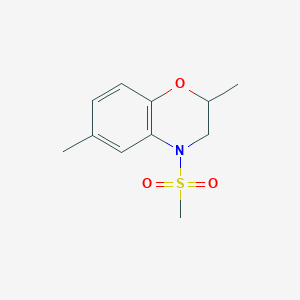
5-isopropyl-N~3~-phenyl-3-isoxazolecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-isopropyl-N~3~-phenyl-3-isoxazolecarboxamide (also known as ACPD) is a synthetic compound that has been widely used in scientific research for its ability to activate and modulate glutamate receptors. Glutamate is the most abundant neurotransmitter in the central nervous system and plays a crucial role in synaptic transmission, learning, and memory. ACPD has been shown to have a variety of effects on glutamate receptors, making it a valuable tool for studying the mechanisms of synaptic plasticity and neuronal communication.
作用机制
The mechanism of action of ACPD is complex and not fully understood. It is known to act as an agonist at mGluRs, specifically the mGluR1 and mGluR5 subtypes, which are G protein-coupled receptors. ACPD can also modulate the activity of NMDA receptors, which are ionotropic receptors that play a key role in synaptic plasticity. By activating or modulating these receptors, ACPD can induce changes in synaptic transmission and neuronal excitability.
Biochemical and Physiological Effects:
ACPD has been shown to have a variety of biochemical and physiological effects on the central nervous system. It has been shown to induce LTP or LTD of synaptic transmission, depending on the receptor subtype and the concentration of ACPD used. ACPD has also been shown to have neuroprotective effects, protecting neurons from damage caused by excitotoxicity and oxidative stress. Additionally, ACPD has been shown to modulate the release of other neurotransmitters, such as dopamine and serotonin.
实验室实验的优点和局限性
One of the main advantages of using ACPD in lab experiments is its ability to activate and modulate glutamate receptors, which are crucial for synaptic plasticity and neuronal communication. ACPD is also relatively easy to synthesize and purify, making it a cost-effective tool for scientific research. However, there are some limitations to using ACPD in lab experiments. For example, ACPD can have off-target effects on other receptors and neurotransmitters, making it difficult to isolate the specific effects of ACPD on glutamate receptors. Additionally, the effects of ACPD can be concentration-dependent, making it important to carefully control the concentration of ACPD used in experiments.
未来方向
There are many potential future directions for research involving ACPD. One area of interest is the development of new drugs that target glutamate receptors, particularly mGluRs, for the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. Another area of interest is the role of ACPD in modulating the release of other neurotransmitters, such as dopamine and serotonin, and its potential applications in treating mood disorders. Additionally, further research is needed to fully understand the mechanisms of action of ACPD and its effects on synaptic plasticity and neuronal communication.
合成方法
ACPD can be synthesized using a variety of methods, including the reaction of isoxazolecarboxylic acid with isopropylamine and phenylhydrazine. The resulting compound can be purified using chromatography techniques and characterized using spectroscopic methods such as NMR and IR.
科学研究应用
ACPD has been used extensively in scientific research to study the mechanisms of synaptic plasticity and neuronal communication. It has been shown to activate and modulate a variety of glutamate receptors, including the metabotropic glutamate receptors (mGluRs) and the N-methyl-D-aspartate (NMDA) receptor. By activating these receptors, ACPD can induce long-term potentiation (LTP) or long-term depression (LTD) of synaptic transmission, which are thought to underlie learning and memory.
属性
IUPAC Name |
N-phenyl-5-propan-2-yl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-9(2)12-8-11(15-17-12)13(16)14-10-6-4-3-5-7-10/h3-9H,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSXTYMBXLWLDDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NO1)C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Phenyl-5-(propan-2-YL)-1,2-oxazole-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[5-(5-Chloro-2-thienyl)-1,2,4-oxadiazol-3-yl]-3-methyl[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7548865.png)

![N-(3-chloro-4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B7548893.png)
![N-(5-fluoro-2-methylphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B7548897.png)

![3-{[5-(2-methyl-1,3-thiazol-4-yl)-2,3-dihydro-1H-indol-1-yl]carbonyl}-1H-indazole](/img/structure/B7548916.png)


![(3,4-difluorophenyl){4-[3-(3-pyridyl)-1H-pyrazol-5-yl]piperazino}methanone](/img/structure/B7548935.png)


![1-[(4R)-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl]-N-methylmethanamine](/img/structure/B7548958.png)

![N-methyl-N-(5-oxo-7-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)glycine](/img/structure/B7548969.png)